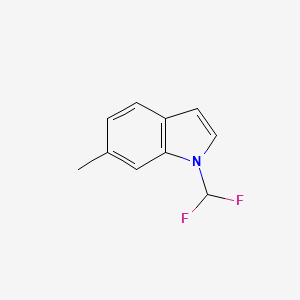

1-(difluoromethyl)-6-methyl-1H-indole

Description

Significance of Indole (B1671886) Scaffold in Bioactive Compounds

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a vast array of naturally occurring and synthetic compounds with significant biological activity. nih.govrjpn.org It is a key component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506). nih.gov The unique electronic properties and the ability of the indole scaffold to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can bind to a wide range of biological targets. rjpn.orgeurekaselect.com Consequently, indole derivatives have been successfully developed as antiviral, anti-inflammatory, anticancer, and antimicrobial agents. rjpn.orgresearchgate.net

Role of Fluorine and Difluoromethyl Group in Drug Discovery and Agrochemicals

The incorporation of fluorine into drug candidates and agrochemicals is a widely employed strategy to enhance their efficacy and pharmacokinetic profiles. nih.goveurekaselect.com Approximately 20-25% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. researchgate.net The difluoromethyl (CHF2) group, in particular, has emerged as a valuable substituent due to its unique electronic and steric properties. acs.orgadelphi.edu

Table 1: Comparison of Physicochemical Properties of Functional Groups

| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (Hansch π) |

|---|---|---|

| Hydroxyl (-OH) | Donor & Acceptor | -0.67 |

| Thiol (-SH) | Weak Donor | 0.39 |

| Amine (-NH2) | Donor & Acceptor | -1.23 |

| Methyl (-CH3) | None | 0.56 |

| Difluoromethyl (-CHF2) | Donor | ~0.1 to +0.4 scilit.com |

Note: The lipophilicity of the difluoromethyl group can vary depending on the molecular context.

The introduction of a difluoromethyl group can profoundly influence a molecule's properties, impacting its journey and interaction within a biological system.

One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450. mdpi.com By replacing a metabolically labile C-H bond with a C-F bond, or a methyl group with a difluoromethyl group, the rate of metabolic degradation can be reduced, leading to a longer biological half-life. researchgate.net

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a critical factor for oral bioavailability as it influences membrane permeability. benthamscience.com The difluoromethyl group is considered a lipophilicity-enhancing substituent. scilit.com By moderately increasing the lipophilicity of a parent molecule, the CHF2 group can improve its absorption and distribution characteristics, ultimately leading to enhanced bioavailability. alfa-chemistry.comnih.gov

The electronic properties of the difluoromethyl group can also influence a molecule's binding affinity to its biological target. nih.gov The strong electron-withdrawing nature of the two fluorine atoms can alter the electron distribution within the molecule, potentially leading to more favorable electrostatic interactions with the target protein. mdpi.com Furthermore, the ability of the CHF2 group to act as a hydrogen bond donor allows for the formation of additional or stronger hydrogen bonds within the binding pocket, thereby increasing binding affinity and potency. bohrium.com

Influence on Physicochemical and Pharmacological Properties

Hydrogen Bonding Potential

The hydrogen bonding capacity of a molecule is a critical determinant of its interaction with biological targets. In the parent 6-methyl-1H-indole molecule, the primary hydrogen bond donor is the proton attached to the indole nitrogen (N-H). However, in 1-(difluoromethyl)-6-methyl-1H-indole, this traditional donor site is replaced by the difluoromethyl group. This substitution fundamentally alters the molecule's hydrogen bonding profile, introducing the concept of the CHF2 group as a "lipophilic hydrogen bond donor." semanticscholar.orgresearchgate.net

The two highly electronegative fluorine atoms in the difluoromethyl group strongly polarize the adjacent C-H bond, imparting a significant partial positive charge on the hydrogen atom. This increased acidity allows the C-H group to act as a hydrogen bond donor, a role not typically played by conventional alkyl C-H bonds. researchgate.net This interaction is weaker than classical hydrogen bonds formed by N-H or O-H groups but is significant enough to influence molecular conformation and receptor binding. researchgate.netnih.gov

Research has established that the difluoromethyl group can serve as a bioisostere for traditional functional groups like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, providing a similar hydrogen bonding capability but with increased lipophilicity. researchgate.netnih.govscilit.com This dual characteristic is particularly valuable in drug design, as it can enhance binding affinity without compromising membrane permeability.

The hydrogen bond acidity, a measure of donor strength, has been quantified for the difluoromethyl group and compared to other common functional groups.

| Functional Group | Hydrogen Bond Acidity (A) | Classification |

|---|---|---|

| Hydroxyl (-OH) | ~0.3 - 0.6 | Strong Donor |

| Amine (-NH) | ~0.1 - 0.2 | Moderate Donor |

| Difluoromethyl (-CF₂H) | 0.085 - 0.126 | Weak/Moderate Donor |

| Thiophenol (-SH) | ~0.1 - 0.13 | Weak/Moderate Donor |

| Aniline (B41778) (-NH₂) | ~0.1 - 0.13 | Weak/Moderate Donor |

Data compiled from studies on hydrogen bond acidity parameters. semanticscholar.orgnih.govacs.org

As the data indicates, the difluoromethyl group acts as a hydrogen bond donor on a scale comparable to thiophenol and aniline groups, though it is not as potent as a hydroxyl group. semanticscholar.orgacs.org

In addition to the C-H group acting as a donor, the fluorine atoms themselves can function as very weak hydrogen bond acceptors. nih.gov However, these X-H···F-C interactions are generally not considered competitive, especially when stronger acceptors like oxygen or nitrogen are available in the molecular environment. nih.gov Therefore, for this compound, the primary contribution to its unique hydrogen bonding character is the donor capacity of the difluoromethyl C-H proton.

Properties

IUPAC Name |

1-(difluoromethyl)-6-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJDHENNBRFXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Pathways for Difluoromethyl Group Introduction

The formation of the N-CF2H bond in 1-(difluoromethyl)-6-methyl-1H-indole and related difluoromethylated indoles is accomplished through distinct mechanistic routes. These pathways are largely dictated by the nature of the difluoromethylating agent and the reaction conditions employed.

Radical difluoromethylation has emerged as a powerful method for the functionalization of indoles. These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then engages with the indole (B1671886) nucleus.

One prominent method involves the use of sodium difluoromethanesulfinate (HCF2SO2Na) as the •CF2H precursor. Under electrochemical conditions, this process can proceed without a catalyst or chemical oxidant. researchgate.netrsc.org Cyclic voltammetry studies suggest a radical pathway is operative. researchgate.netrsc.org Another approach utilizes photoinduced, catalyst-free conditions where an electron donor-acceptor (EDA) complex forms between the indole derivative and a difluoromethylating agent like difluoromethyl tetrazole sulfone. rsc.org Visible light irradiation of this EDA complex facilitates a single-electron transfer (SET) to generate the difluoromethyl radical. rsc.org

Copper catalysts are also frequently employed to mediate radical difluoromethylation. For instance, a Cu(II) complex can catalyze the reaction between an indole and HCF2SO2Na, leading to highly regioselective C-2 difluoromethylation. rsc.org Mechanistic studies suggest that these copper-catalyzed reactions proceed through a radical process. mdpi.com In some cases, a radical cascade cyclization process can be initiated by a copper-catalyzed difluoromethylation, leading to more complex molecular architectures. rsc.org

The general mechanism for the radical difluoromethylation of an indole is proposed to proceed as follows:

Initiation: Generation of the difluoromethyl radical (•CF2H) from a suitable precursor via photolysis, electrolysis, or a metal-catalyzed process.

Propagation: Addition of the •CF2H radical to the electron-rich indole ring, typically at the C2 or C3 position. For N-difluoromethylation, the mechanism would involve the reaction at the nitrogen atom, though C-H functionalization is more commonly described in radical pathways for indoles.

Termination/Product Formation: The resulting radical intermediate is then oxidized and subsequently deprotonated to afford the difluoromethylated indole.

| Radical Precursor | Initiation Method | Key Mechanistic Feature | Typical Product |

|---|---|---|---|

| Sodium difluoromethanesulfinate (HCF2SO2Na) | Electrochemical oxidation researchgate.netrsc.org | Catalyst- and oxidant-free radical generation | C2-difluoromethylated indoles |

| Difluoromethyl tetrazole sulfone | Visible light photoinduction rsc.org | Electron Donor-Acceptor (EDA) complex formation | Difluoromethylation-cyclization products |

| Ethyl iododifluoroacetate (ICF2CO2Et) | Copper catalysis rsc.org | Radical cascade cyclization | Difluoromethylated indoloazepinones |

Nucleophilic Difluoromethylation is a common strategy for the N-functionalization of indoles. This pathway typically involves the deprotonation of the indole N-H bond to form an indolide anion, which then acts as a nucleophile. A classic example is the reaction of indole derivatives with chlorodifluoromethane (B1668795) (Freon-22). researchgate.netuniv.kiev.ua Under basic conditions, chlorodifluoromethane generates difluorocarbene (:CF2), a highly reactive electrophilic intermediate. The indolide anion then attacks the difluorocarbene.

The proposed mechanism is as follows:

Deprotonation: The indole N-H is deprotonated by a base (e.g., NaOH, KOH) to form the nucleophilic indolide anion.

Carbene Generation: The base also reacts with chlorodifluoromethane to generate difluorocarbene via α-elimination.

Nucleophilic Attack: The indolide anion attacks the electron-deficient carbon of the difluorocarbene.

Protonation: The resulting difluoromethyl anion is protonated by a proton source in the reaction mixture (e.g., water) to yield the N-difluoromethyl indole.

Electrophilic Difluoromethylation involves the use of a reagent that delivers an electrophilic "CF2H+" equivalent to the indole ring. While less common for N-functionalization, it is a viable strategy for C-H functionalization. The indole ring, being electron-rich, can undergo electrophilic substitution. The development of novel electrophilic difluoromethylating reagents has expanded the scope of these reactions. For instance, iodine-catalyzed electrophilic substitution of indoles with indol-3-ylmethanols demonstrates the susceptibility of the indole nucleus to attack by electrophiles. nih.gov While this example does not directly involve a difluoromethyl group, it illustrates the general principle of electrophilic substitution on the indole ring.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in controlling the outcome of difluoromethylation reactions of indoles, particularly with respect to regioselectivity (N vs. C2 vs. C3 functionalization) and efficiency.

Copper Catalysis: Copper complexes are widely used to promote the difluoromethylation of indoles. mdpi.com For instance, a Cu(II) catalyst in conjunction with an oxidant can achieve highly selective C-2 difluoromethylation using HCF2SO2Na as the difluoromethyl source. rsc.org The catalyst's role is likely to facilitate the generation of the •CF2H radical and to control its subsequent addition to the indole ring. In the absence of a substituent at the C3-position, a mixture of C2 and C3-difluoroalkylation products can be obtained. mdpi.com Copper catalysts can also enable Friedel-Crafts-type mechanisms for the synthesis of indol-3-yl carbinols, demonstrating their versatility in promoting different reaction pathways. nih.gov

Photochemical and Electrochemical Conditions: These methods offer green and efficient alternatives to traditional chemical oxidants or catalysts. Electrochemical oxidation provides a means to generate difluoromethyl radicals from HCF2SO2Na under catalyst- and oxidant-free conditions, leading to C-2 difluoromethylated indoles. researchgate.netrsc.org Visible-light-promoted reactions can proceed without a photocatalyst through the formation of an EDA complex, showcasing an operationally simple and mild approach. rsc.org

Phase-Transfer Catalysts: In nucleophilic difluoromethylation reactions, such as those using chlorodifluoromethane, phase-transfer catalysts like crown ethers and tetrabutylammonium (B224687) bromide can be employed, although their impact on the reaction outcome may be modest. researchgate.net

| Catalyst/Condition | Difluoromethylating Reagent | Role in Selectivity and Efficiency | Primary Outcome |

|---|---|---|---|

| Cu(II) complex/oxidant | HCF2SO2Na | Promotes radical formation and directs regioselectivity. rsc.org | High C-2 selectivity. rsc.org |

| Electrochemical oxidation | HCF2SO2Na | Enables catalyst- and oxidant-free radical generation. researchgate.net | C-2 difluoromethylation. researchgate.net |

| Visible light | Difluoromethyl tetrazole sulfone | Initiates SET via an EDA complex without a photocatalyst. rsc.org | Difluoromethylation and cyclization. rsc.org |

| Base (e.g., NaOH) | Chlorodifluoromethane | Generates indolide anion and difluorocarbene. researchgate.net | N-difluoromethylation. researchgate.netuniv.kiev.ua |

Characterization of Mechanistic Intermediates (e.g., imidoyl radicals, difluoromethyl ammonium (B1175870) salts)

Imidoyl Radicals: Imidoyl radicals (R-C•=N-R') are reactive intermediates that have been utilized in the synthesis of various nitrogen-containing heterocycles, including indoles. ingentaconnect.comrsc.org Their generation can be achieved through several methods, such as hydrogen atom abstraction from aldimines or homolytic fragmentation of imidoyl precursors. ingentaconnect.com While the direct involvement of imidoyl radicals in the difluoromethylation of a pre-existing indole ring is not prominently documented, they are key intermediates in certain indole synthesis pathways. acs.org For instance, the cyclization of imidoyl radicals can lead to the construction of the indole core. acs.org

Difluoromethyl Ammonium Salts: N-difluoromethyl quaternary ammonium salts have been synthesized and characterized. researchgate.net More broadly, 3,3-difluoroallyl ammonium salts have been developed as stable and versatile reagents for gem-difluoroallylation. nih.govresearchgate.net These salts react with a wide range of nucleophiles under mild, metal-free conditions. nih.govresearchgate.net While they are not directly used for the synthesis of this compound, their development points to the potential of ammonium salt-based reagents in fluorine chemistry. The N-CF2H moiety is also accessible in other forms, such as N-difluoromethyl amides and carbamates, though the synthesis of free N-difluoromethyl amines has proven challenging due to their instability. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(difluoromethyl)-6-methyl-1H-indole, providing detailed information about the hydrogen, fluorine, and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The analysis of a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic, methyl, and difluoromethyl protons. researchgate.net

The singlet at 2.53 ppm is assigned to the three protons of the methyl group at the C6 position. researchgate.net The aromatic region of the spectrum displays signals for the protons on the indole (B1671886) ring. Notably, a triplet centered at 7.23 ppm with a large coupling constant of 60 Hz is characteristic of the single proton of the N-difluoromethyl group, split by the two adjacent fluorine atoms. researchgate.net The remaining signals between 6.62 and 7.55 ppm correspond to the five protons on the indole core, with their multiplicities and coupling constants providing information on their relative positions. researchgate.net

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.55 | d | 9 | 1H | Aromatic H |

| 7.23 | t | 60 | 1H | N-CHF₂ |

| 7.20 | s | 1H | Aromatic H | |

| 7.14 | d | 3 | 1H | Aromatic H |

| 6.98-7.02 | m | 1H | Aromatic H | |

| 6.62 | d | 3 | 1H | Aromatic H |

| 2.53 | s | 3H | -CH₃ |

Spectrum recorded in CDCl₃ at 400 MHz. researchgate.net

Fluorine-19 (¹⁹F) NMR spectroscopy is specifically used to analyze the difluoromethyl group. The ¹⁹F NMR spectrum, recorded at 376.5 MHz in CDCl₃, shows a single signal for the two equivalent fluorine atoms. researchgate.net This signal appears as a doublet at -90.5 ppm, a chemical shift characteristic of a difluoromethyl group attached to a nitrogen atom. The doublet arises from the coupling with the single proton of the difluoromethyl group, with a coupling constant (J) of 60 Hz, which corroborates the ¹H NMR data. researchgate.net

Table 2: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| -90.5 | d | 60 | N-CHF₂ |

Spectrum recorded in CDCl₃ at 376.5 MHz. researchgate.net

While ¹H and ¹⁹F NMR provide crucial data, Carbon-13 (¹³C) NMR spectroscopy is essential for determining the full carbon framework of the molecule. This technique would identify the chemical shifts for each of the ten carbon atoms in this compound, including the methyl carbon, the carbons of the indole ring, and the carbon of the difluoromethyl group, which would appear as a triplet due to coupling with the two fluorine atoms. However, specific experimental ¹³C NMR data for this compound were not available in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₀H₉F₂N), HRMS would provide an exact mass measurement that distinguishes it from other compounds with the same nominal mass. While elemental analysis for the compound has been reported, confirming its chemical formula, specific HRMS data was not found in the reviewed scientific literature. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The target compound, this compound, is described as a colorless oil that solidifies at a low temperature of 10-12 °C. researchgate.net This physical property can make the cultivation of single crystals suitable for X-ray diffraction analysis challenging. A search of the scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this specific compound.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the bonds within a molecule. For this compound, an IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching from the indole ring, and distinctive C-F stretching vibrations from the difluoromethyl group. Despite its utility, specific experimental IR or Raman spectroscopic data for this compound were not located in the surveyed literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 1-(difluoromethyl)-6-methyl-1H-indole, DFT calculations would typically be employed to determine optimized molecular geometry, electron distribution, and orbital energies.

Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. While specific DFT data for this compound is not available, studies on similar indole (B1671886) derivatives consistently utilize methods like B3LYP with basis sets such as 6-311++G(d,p) to generate these predictive models. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for Aromatic Systems (Note: This table is illustrative and not based on actual data for this compound)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -7.0 eV | Correlates with electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Correlates with electron-accepting ability |

| HOMO-LUMO Gap | 2.5 to 6.0 eV | Indicator of chemical reactivity and stability |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. For indole derivatives, docking studies have been instrumental in identifying potential inhibitors for targets like cyclooxygenase-2 (COX-2) and various protein kinases. researchgate.netnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a more realistic physiological environment, typically including solvent molecules, and can reveal conformational changes and key interactions that stabilize the binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR can identify the physicochemical properties, or "descriptors," that are most influential. These descriptors can include steric, electronic, and hydrophobic parameters.

For a novel compound like this compound, a QSAR model developed from a library of related indole compounds could predict its potential biological activity. nih.govnih.gov For instance, a QSAR study on indole-based inhibitors of a specific enzyme might identify the importance of factors like molecular volume, electronegativity, or the presence of specific functional groups for inhibitory potency. nih.govnih.gov This predictive capability is crucial for prioritizing compounds for synthesis and experimental testing.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions Involving the Difluoromethyl Group

The difluoromethyl (CHF2) group is of significant interest in medicinal chemistry because it can act as a "lipophilic hydrogen bond donor." nih.govh1.coacs.org Unlike a hydroxyl (-OH) or amine (-NH) group, the C-H bond in the CHF2 group is polarized by the two electron-withdrawing fluorine atoms, enabling it to participate in hydrogen bonding. nih.govacs.org This unique property allows it to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl or thiol groups, while simultaneously increasing the molecule's lipophilicity. h1.co

Theoretical studies would analyze the potential for both intramolecular hydrogen bonds within the this compound structure and intermolecular hydrogen bonds with biological targets or solvent molecules. researchgate.net The strength and geometry of these interactions can be calculated using computational methods. Studies on related compounds have shown that the CHF2 group can form hydrogen bonds with oxygen and nitrogen atoms in protein active sites, contributing significantly to binding affinity. nih.govfigshare.com This ability to form hydrogen bonds is a critical factor in the molecular recognition and biological activity of pharmaceuticals. nih.govh1.co

Biological Activity and Mechanistic Insights Preclinical Research

Biological Target Engagement and Modulation

Receptor Binding Studies (e.g., Serotonin (B10506) 5-HT₆ Receptor Antagonism)

No studies have been published detailing the receptor binding profile of 1-(difluoromethyl)-6-methyl-1H-indole.

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lysine Specific Demethylase 1 (LSD1) Inhibition)

There is no available data on the inhibitory activity of this compound against acetylcholinesterase, butyrylcholinesterase, or Lysine Specific Demethylase 1 (LSD1).

In Vitro Pharmacological Evaluation

Receptor Binding Assays and Affinity Determination

No receptor binding assays have been reported, and consequently, the affinity of this compound for any biological target has not been determined.

Cell-Based Assays for Cellular Response and Activity (e.g., antiproliferative effects, antioxidant activity)

There are no published cell-based assay results to indicate whether this compound possesses antiproliferative or antioxidant properties.

Preclinical In Vivo Studies

No preclinical in vivo studies involving this compound have been documented in the scientific literature.

Cognition-Enhancing Properties in Animal Models

There are no available studies in the public domain that have investigated the cognition-enhancing properties of this compound in any animal models.

Pharmacokinetic Assessments (e.g., Area Under the Curve (AUC), Bioavailability, Brain Penetration)

Specific pharmacokinetic data for this compound, including its Area Under the Curve (AUC), bioavailability, and brain penetration, have not been reported in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies on Difluoromethylated Indoles

While structure-activity relationship (SAR) studies have been conducted on broader classes of difluoromethylated indoles, particularly in the context of their activity as 5-HT6 receptor antagonists, no SAR studies specifically detailing the impact of the 1-(difluoromethyl) and 6-methyl substitutions on the indole (B1671886) core of this compound for cognitive enhancement or other biological activities were found. The existing research focuses on more complex derivatives, and extrapolating that data to this specific compound would be scientifically unfounded.

Applications in Medicinal Chemistry and Agrochemicals

Design and Development of Therapeutic Agents

The indole (B1671886) nucleus is a privileged structure in drug discovery, and its derivatives have been successfully developed for a wide range of diseases. researchgate.net The incorporation of a difluoromethyl group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. chim.it

Central Nervous System (CNS) Agents for Cognitive Deficits

While there is no specific data on 1-(difluoromethyl)-6-methyl-1H-indole as a CNS agent, extensive research has been conducted on other difluoromethylated indole derivatives, particularly as antagonists of the serotonin (B10506) type 6 receptor (5-HT6R), a promising target for treating cognitive deficits in conditions like Alzheimer's disease. nih.govontosight.ai

For instance, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been synthesized and evaluated as potent 5-HT6R antagonists. nih.gov In these studies, the replacement of a methyl group with a difluoromethyl group led to significant improvements in pharmacokinetic profiles. One such compound, 6p , demonstrated a 30-fold higher area under the curve (AUC) and better bioavailability in rats compared to its methyl analog. nih.gov Furthermore, it showed excellent brain penetration and was effective in reversing scopolamine-induced learning and memory deficits in preclinical models. nih.gov

Another study focused on 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives, where the introduction of a difluoromethyl group at the C3 position of the indole scaffold in compound C14 increased its affinity for the 5-HT6R by up to 10-fold compared to the non-fluorinated analog, idalopirdine. ontosight.ainih.gov Compound C14 also exhibited favorable pharmacokinetic properties and effectively reversed memory deficits in animal models. ontosight.ainih.gov

These findings underscore the potential of the difluoromethyl-indole scaffold in the design of novel CNS agents for cognitive disorders. The specific substitution pattern of This compound could offer a unique pharmacological profile that warrants investigation.

Table 1: Pharmacological Data of Representative Difluoromethylated Indole Derivatives as 5-HT6R Antagonists

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| 6p (a 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivative) | 5-HT6R | 30-fold higher AUC and improved bioavailability compared to its methyl analog; reversed scopolamine-induced cognitive deficits. | nih.gov |

| C14 (a 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-3-(difluoromethyl)-1H-indole derivative) | 5-HT6R | 10-fold higher affinity for 5-HT6R than idalopirdine; reversed scopolamine-induced memory deficits. | ontosight.ainih.gov |

Anti-Inflammatory Agents

Indole derivatives are well-known for their anti-inflammatory properties. researchgate.netnih.gov Although specific studies on the anti-inflammatory activity of This compound are lacking, related structures have shown significant potential. For example, a study on 1,5-disubstituted indole derivatives demonstrated that these compounds exhibit anti-inflammatory activity, with some showing potency comparable to the standard drug indomethacin. researchgate.net

The mechanism of anti-inflammatory action for many indole derivatives involves the inhibition of pro-inflammatory cytokines and enzymes. nih.govrsc.org The difluoromethyl group in This compound could potentially enhance its interaction with inflammatory targets, leading to improved efficacy. Further research is necessary to explore this potential.

Anticancer Agents

The indole scaffold is a key component in numerous anticancer agents due to its ability to interact with various biological targets involved in cancer progression. nih.govsci-hub.se While the anticancer potential of This compound has not been specifically evaluated, related indole derivatives have shown promising results. For instance, indole-sulfonamide derivatives have been investigated for their cytotoxic activities against various cancer cell lines, with some compounds exhibiting potent effects. nih.gov Similarly, new pyrazolinyl-indole derivatives have been synthesized and evaluated as potential EGFR inhibitors for cancer therapy. mdpi.com The presence of a difluoromethyl group could influence the anticancer activity by altering the compound's ability to bind to targets such as kinases or microtubules.

Antifungal and Insecticidal Agents

In the realm of agrochemicals, the difluoromethyl group is a common feature in many modern fungicides and insecticides. chim.itacs.org While there is no direct evidence for the antifungal or insecticidal activity of This compound , the broader class of difluoromethylated compounds has a proven track record.

For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides are a well-established class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov The difluoromethyl group is crucial for their biological activity. Although the indole core is different from the pyrazole (B372694) core, the presence of the difluoromethyl moiety in This compound suggests that it could be explored for potential antifungal properties. Indole derivatives themselves, such as 1H-indole-4,7-diones, have also demonstrated potent antifungal activity against a range of fungal pathogens. researchgate.net

Regarding insecticidal activity, various indole derivatives have been investigated. While specific data on This compound is unavailable, the general insecticidal potential of indole-based compounds suggests this as a possible area of application. mdpi.commdpi.com

Strategies for Modulating Biological Activity through Difluoromethylation

The introduction of a difluoromethyl (CHF2) group is a strategic move in medicinal chemistry to fine-tune the properties of a lead molecule. This group offers a unique combination of properties that can enhance biological activity:

Bioisosterism : The CHF2 group is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. It can act as a hydrogen bond donor, which can be crucial for target binding, while being more lipophilic. acs.org

Increased Lipophilicity : The difluoromethyl group generally increases the lipophilicity of a molecule compared to a methyl group, which can improve its ability to cross cell membranes and enhance bioavailability. chim.it

Metabolic Stability : The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. Replacing a metabolically labile methyl or methoxy (B1213986) group with a difluoromethyl group can block metabolic oxidation, thereby increasing the compound's half-life in the body. chim.it

Conformational Effects : The presence of the difluoromethyl group can influence the preferred conformation of the molecule, potentially locking it into a more active shape for binding to its biological target.

Lead Optimization and Rational Drug Design Principles

The principles of lead optimization and rational drug design are critical for developing a promising hit compound into a viable drug candidate. In the context of This compound , these principles would guide further research.

Structure-Activity Relationship (SAR) Studies : Systematic modifications of the This compound scaffold would be necessary to understand how different substituents at various positions on the indole ring affect its biological activity. This could involve synthesizing analogs with different groups at the 6-position or introducing substituents on the benzene (B151609) ring portion of the indole nucleus.

Computational Modeling : Molecular docking studies could be employed to predict how This compound and its analogs bind to specific biological targets, such as the 5-HT6 receptor or fungal enzymes. This can help in designing more potent and selective compounds.

Pharmacokinetic Profiling : Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. The difluoromethyl group in This compound is expected to influence these properties, and experimental evaluation would be essential to guide further optimization.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of 1-(difluoromethyl)-6-methyl-1H-indole?

- Methodology : Begin with indole core functionalization. For introducing the difluoromethyl group, consider using fluoroalkylation reagents like diethylaminosulfur trifluoride (DAST) or newer fluorinating agents under anhydrous conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical. For purification, employ column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio for similar indoles ). Monitor purity via TLC and confirm with NMR.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use , , and NMR to confirm substitution patterns and fluorine integration. For example, NMR can resolve CF splitting patterns .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtainable, structural elucidation can resolve regiochemistry, as seen in related fluorinated indoles .

Q. What safety protocols should be followed during experimental handling?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; if exposure occurs, wash with soap/water immediately. For waste management, segregate halogenated byproducts and consult certified disposal services .

Advanced Research Questions

Q. How does the difluoromethyl group at position 1 influence electronic properties and reactivity?

- Methodology : The CF group is electron-withdrawing, altering indole’s electron density. Use computational tools (DFT) to map electrostatic potential surfaces and compare with non-fluorinated analogs. Fluorine’s inductive effects reduce basicity of adjacent nitrogen, impacting protonation states and binding interactions, as observed in fluorinated pharmaceuticals .

Q. What is the impact of substituent position (e.g., methyl at position 6) on biological activity?

- Methodology : Synthesize analogs with methyl groups at varying positions (e.g., 5- or 7-methyl). Test activity in enzyme inhibition assays (e.g., kinase or cytochrome P450). Compare IC values; substituent orientation affects steric hindrance and electronic interactions, as seen in sulfonamide indoles .

Q. How can discrepancies in reported synthetic yields for fluorinated indoles be resolved?

- Methodology : Systematically vary reaction parameters (e.g., catalyst loading, solvent choice). For example, PEG-400/DMF mixtures improve solubility in similar syntheses , while SnCl·2HO enhances nitro group reduction . Use design-of-experiments (DoE) to identify critical factors.

Q. Which computational approaches predict reactivity and target interactions?

- Methodology :

- Docking Studies : Model interactions with enzymes (e.g., Flt3 kinase) using AutoDock Vina. Fluorine’s van der Waals radius and hydrophobicity enhance binding in hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reaction outcomes .

Q. How can molecular interactions with biological targets be experimentally validated?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For cellular studies, employ fluorescence tagging (e.g., GFP reporters) to track localization and pathway modulation, as done with indole-based inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.